3-chloro-2-isocyanatothiophene
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Overview
Description
3-chloro-2-isocyanatothiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method is the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-isocyanatothiophene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition reactions: The isocyanate group can react with nucleophiles to form urea or carbamate derivatives.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Addition reactions: Amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Addition reactions: Formation of urea or carbamate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
3-chloro-2-isocyanatothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-chloro-2-isocyanatothiophene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-isocyanatothiophene
- 3-bromo-2-isocyanatothiophene
- 2-isocyanatothiophene
Uniqueness
3-chloro-2-isocyanatothiophene is unique due to the specific positioning of the chlorine and isocyanate groups on the thiophene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the chlorine atom at the 3-position can influence the compound’s reactivity towards nucleophiles and its overall stability.
Properties
CAS No. |
1442688-30-3 |
---|---|
Molecular Formula |
C5H2ClNOS |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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